

An In-Depth Technical Guide to the Solubility of Cobalt Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxalic acid (cobalt)*

Cat. No.: *B15135407*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) oxalate in various solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and logical frameworks to support laboratory work and theoretical understanding.

Introduction

Cobalt(II) oxalate (CoC_2O_4) is a sparingly soluble salt that plays a role in various chemical processes, including the preparation of cobalt-based catalysts and materials. Understanding its solubility characteristics in different media is crucial for controlling precipitation, dissolution, and reaction kinetics in relevant applications. This guide consolidates available data on the solubility of cobalt(II) oxalate and provides detailed methodologies for its experimental determination.

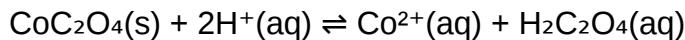
Quantitative Solubility Data

The solubility of cobalt(II) oxalate is influenced by several factors, including temperature, the nature of the solvent, and the presence of complexing agents. While generally considered insoluble in water, its solubility increases in acidic and basic solutions.

Solubility in Aqueous Systems

Cobalt(II) oxalate's solubility in pure water is low. One source indicates that the concentration of cobalt(II) ions in a saturated aqueous solution is 2.0×10^{-4} M.[\[1\]](#) This allows for the calculation of the solubility product constant (K_{sp}).

Table 1: Solubility Product Constant (K_{sp}) of Cobalt(II) Oxalate


Parameter	Value	Temperature (°C)
[Co ²⁺] in saturated solution	2.0×10^{-4} M [1]	Not Specified
Calculated K _{sp}	4.0×10^{-8}	Not Specified

Note: The K_{sp} is calculated based on the dissolution equilibrium: $\text{CoC}_2\text{O}_4(\text{s}) \rightleftharpoons \text{Co}^{2+}(\text{aq}) + \text{C}_2\text{O}_4^{2-}(\text{aq})$, where $\text{K}_{\text{sp}} = [\text{Co}^{2+}][\text{C}_2\text{O}_4^{2-}]$. Assuming a 1:1 stoichiometry, $[\text{Co}^{2+}] = [\text{C}_2\text{O}_4^{2-}] = \text{solubility (s)}$.

Information on the temperature dependence of cobalt(II) oxalate solubility in water is not readily available in the searched literature. However, for most sparingly soluble salts, solubility tends to increase with temperature.

Solubility in Acidic Solutions

Cobalt(II) oxalate exhibits increased solubility in acidic solutions.[\[2\]](#)[\[3\]](#)[\[4\]](#) This is due to the reaction of the oxalate ion (C₂O₄²⁻), a weak base, with hydronium ions (H₃O⁺) from the acid. This reaction shifts the dissolution equilibrium of cobalt(II) oxalate to the right, favoring the dissolution of the salt. The reaction with acid can be represented as:

While qualitative statements confirm this increased solubility, specific quantitative data for the solubility of cobalt(II) oxalate in varying concentrations of common laboratory acids like HCl and H₂SO₄ were not found in the provided search results.

Solubility in Basic and Complexing Solutions

The solubility of cobalt(II) oxalate is also enhanced in the presence of certain bases and complexing agents, such as ammonia and EDTA.[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Aqueous Ammonia: Cobalt(II) ions form stable ammine complexes (e.g., $[\text{Co}(\text{NH}_3)_6]^{2+}$) in the presence of ammonia. This complexation removes free cobalt(II) ions from the solution, driving the dissolution of cobalt(II) oxalate.
- EDTA: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms a very stable complex with cobalt(II) ions. This strong complexation significantly increases the solubility of cobalt(II) oxalate.

Quantitative data on the solubility of cobalt(II) oxalate in specific concentrations of aqueous ammonia or EDTA solutions were not available in the search results.

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble salt like cobalt(II) oxalate can be determined using several established laboratory techniques. The choice of method depends on factors such as the required accuracy, available equipment, and the nature of the solvent.

Below are detailed protocols for three common methods: Gravimetric Analysis, Conductometry, and UV-Vis Spectrophotometry.

Gravimetric Determination of Solubility

This classical method involves the careful measurement of mass to determine the amount of dissolved solute.

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess of solid cobalt(II) oxalate to a known volume of the desired solvent (e.g., deionized water, acidic solution, or basic solution) in a beaker.
 - Stir the mixture continuously using a magnetic stirrer for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached and a saturated solution is formed.
- Separation of the Saturated Solution:

- Allow the undissolved solid to settle.
- Carefully filter the supernatant through a fine-porosity filter paper to remove all undissolved cobalt(II) oxalate. A syringe filter can also be used for smaller volumes.
- Determination of Solute Mass:
 - Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
 - Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved cobalt(II) oxalate as a solid residue. A steam bath or a low-temperature oven is recommended to avoid decomposition.
 - Once all the solvent has evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption.
 - Weigh the evaporating dish with the dry residue.
 - Repeat the heating, cooling, and weighing steps until a constant mass is obtained.
- Calculation of Solubility:
 - Calculate the mass of the dissolved cobalt(II) oxalate by subtracting the initial mass of the empty evaporating dish from the final constant mass.
 - The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L).

Conductometric Determination of Solubility

This method relies on the principle that the conductivity of a solution is related to the concentration of dissolved ions.

Methodology:

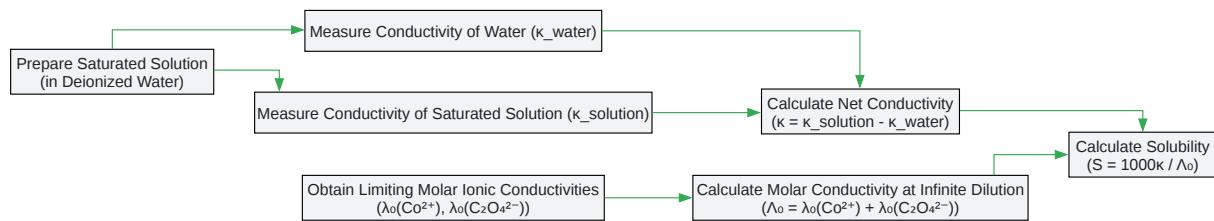
- Preparation of a Saturated Solution:

- Prepare a saturated solution of cobalt(II) oxalate in high-purity, deionized water at a constant temperature as described in the gravimetric method.
- Measurement of Conductivity:
 - Calibrate a conductivity meter using standard potassium chloride (KCl) solutions.
 - Measure the conductivity of the pure deionized water used to prepare the saturated solution.
 - Rinse the conductivity probe with a small amount of the filtered saturated cobalt(II) oxalate solution.
 - Measure the conductivity of the saturated cobalt(II) oxalate solution.
- Calculation of Solubility:
 - Subtract the conductivity of the deionized water from the conductivity of the saturated solution to obtain the net conductivity due to the dissolved cobalt(II) oxalate.
 - The molar conductivity at infinite dilution (Λ_0) for cobalt(II) oxalate can be calculated using the Kohlrausch's law of independent migration of ions: $\Lambda_0(\text{CoC}_2\text{O}_4) = \lambda_0(\text{Co}^{2+}) + \lambda_0(\text{C}_2\text{O}_4^{2-})$ (where λ_0 are the limiting molar ionic conductivities, which can be found in reference tables).
 - For a sparingly soluble salt, the molar conductivity of the saturated solution (Λ) can be approximated to be equal to the molar conductivity at infinite dilution (Λ_0).
 - The solubility (S) in mol/L can be calculated using the formula: $S = (1000 \times \kappa) / \Lambda_0$ (where κ is the net conductivity of the solution in S/cm).

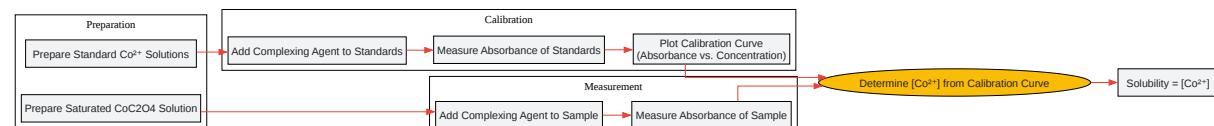
UV-Vis Spectrophotometric Determination of Solubility

This technique is based on the absorption of light by the cobalt(II) ions in solution, often after the addition of a coloring agent to form a colored complex.

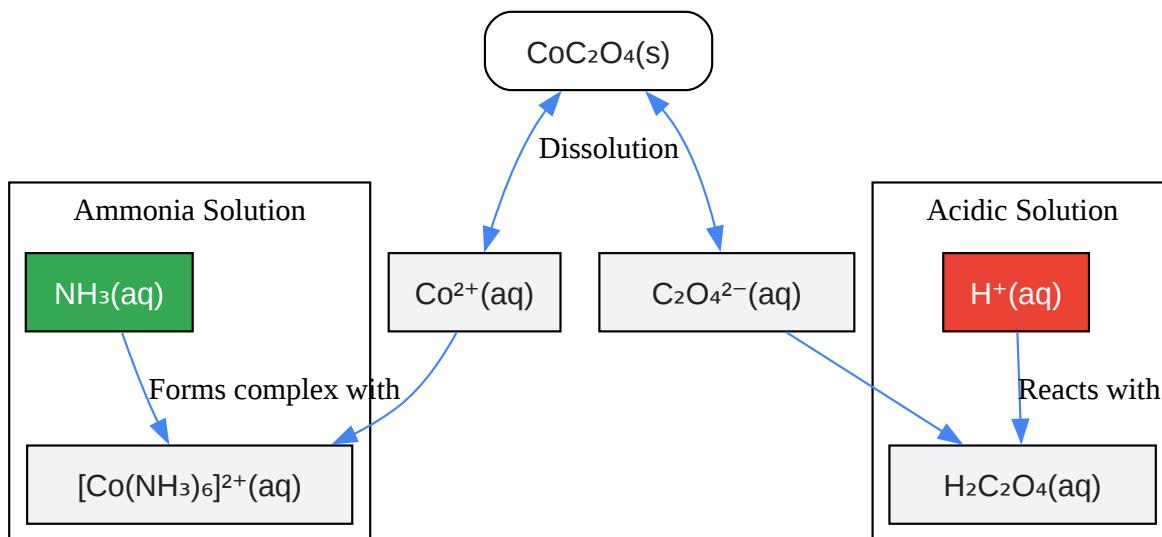
Methodology:


- Preparation of a Saturated Solution:
 - Prepare a saturated solution of cobalt(II) oxalate in the desired solvent and filter it as described in the previous methods.
- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a series of standard solutions of a known soluble cobalt salt (e.g., cobalt(II) chloride or cobalt(II) nitrate) with accurately known concentrations.
 - To each standard solution and a blank (solvent only), add a suitable complexing agent that forms a colored complex with Co^{2+} ions (e.g., thiocyanate, which forms the blue $[\text{Co}(\text{SCN})_4]^{2-}$ complex).^[6]
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
 - Plot a calibration curve of absorbance versus the concentration of the standard solutions. The plot should be linear according to the Beer-Lambert law.
- Measurement of the Sample Solution:
 - Take a known volume of the filtered saturated cobalt(II) oxalate solution and treat it with the same complexing agent under the same conditions as the standard solutions.
 - Measure the absorbance of this sample solution at the same λ_{max} .
- Calculation of Solubility:
 - Use the absorbance of the sample solution and the calibration curve to determine the concentration of cobalt(II) ions in the saturated solution.
 - This concentration is equal to the molar solubility of cobalt(II) oxalate.

Visualizing Experimental and Logical Workflows


The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols and the relationships governing the solubility of cobalt(II) oxalate.

[Click to download full resolution via product page](#)


Caption: Workflow for Gravimetric Determination of Solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Conductometric Determination of Solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectrophotometric Determination of Solubility.

[Click to download full resolution via product page](#)

Caption: Factors Affecting Cobalt Oxalate Solubility Equilibria.

Conclusion

The solubility of cobalt(II) oxalate is a critical parameter in various chemical applications. While it is sparingly soluble in water, its solubility is significantly enhanced in the presence of acids and complexing agents like ammonia and EDTA. This guide has provided the available quantitative data and detailed experimental protocols for determining its solubility. The provided workflows and diagrams offer a clear visual representation of the experimental procedures and the underlying chemical principles. For precise quantitative assessments in specific solvent systems where data is currently unavailable, empirical determination using the detailed protocols in this guide is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved 1. Cobalt (II) oxalate, CoC₂O₄ is a salt of low | Chegg.com [chegg.com]
- 2. Chemical Identification and Properties - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. stemfinity.com [stemfinity.com]
- 4. Cobalt(II) oxalate dihydrate, Reagent Grade | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Solubility of Cobalt Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135407#solubility-of-cobalt-oxalate-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com